Cas no 1220017-47-9 (3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride)

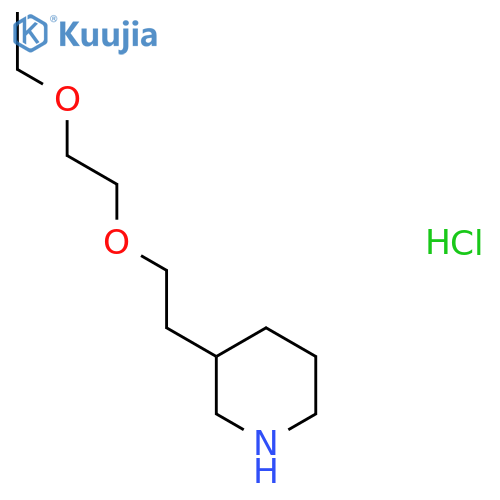

1220017-47-9 structure

商品名:3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride

CAS番号:1220017-47-9

MF:C11H24ClNO2

メガワット:237.766762733459

CID:4687711

3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride

- 3-[2-(2-Ethoxyethoxy)ethyl]piperidinehydrochloride

- 3-(2-(2-Ethoxyethoxy)ethyl)piperidine hydrochloride

- 3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride

-

- インチ: 1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H

- InChIKey: DCGASSNEWZJMLW-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CCOCC)CCC1CNCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 131

- トポロジー分子極性表面積: 30.5

3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E035555-125mg |

3-[2-(2-Ethoxyethoxy)ethyl]piperidinehydrochloride |

1220017-47-9 | 125mg |

$ 230.00 | 2022-06-05 | ||

| TRC | E035555-250mg |

3-[2-(2-Ethoxyethoxy)ethyl]piperidinehydrochloride |

1220017-47-9 | 250mg |

$ 375.00 | 2022-06-05 |

3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1220017-47-9 (3-2-(2-Ethoxyethoxy)ethylpiperidinehydrochloride) 関連製品

- 42464-96-0(NNMTi)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量